molecular formula C13H16N2O3 B14747018 Ethyl 3-(dimethylamino)-2-(pyridine-4-carbonyl)prop-2-enoate CAS No. 160037-60-5

Ethyl 3-(dimethylamino)-2-(pyridine-4-carbonyl)prop-2-enoate

Cat. No.: B14747018
CAS No.: 160037-60-5
M. Wt: 248.28 g/mol
InChI Key: SPSHVJDYXTZBMI-UHFFFAOYSA-N
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Description

3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester is a complex organic compound that features a pyridine ring, a dimethylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a dimethylamino compound, followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium salts: These compounds share the pyridine ring structure and exhibit similar reactivity patterns.

    Dimethylamino derivatives: Compounds with dimethylamino groups can have comparable chemical properties and reactivity.

Uniqueness

What sets 3-(dimethylamino)-2-[oxo(pyridin-4-yl)methyl]-2-propenoic acid ethyl ester apart is its combination of functional groups, which provides a unique set of chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

160037-60-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-2-(pyridine-4-carbonyl)prop-2-enoate

InChI

InChI=1S/C13H16N2O3/c1-4-18-13(17)11(9-15(2)3)12(16)10-5-7-14-8-6-10/h5-9H,4H2,1-3H3

InChI Key

SPSHVJDYXTZBMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C1=CC=NC=C1

Origin of Product

United States

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